(-)-4-epi-Alyxialactone

CAS No.:

Cat. No.: VC16467782

Molecular Formula: C10H16O4

Molecular Weight: 200.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H16O4 |

|---|---|

| Molecular Weight | 200.23 g/mol |

| IUPAC Name | 6-hydroxy-4-(hydroxymethyl)-7-methyl-4,4a,5,6,7,7a-hexahydro-1H-cyclopenta[c]pyran-3-one |

| Standard InChI | InChI=1S/C10H16O4/c1-5-8-4-14-10(13)7(3-11)6(8)2-9(5)12/h5-9,11-12H,2-4H2,1H3 |

| Standard InChI Key | DYRWCEDTDIXFOD-UHFFFAOYSA-N |

| Canonical SMILES | CC1C(CC2C1COC(=O)C2CO)O |

Introduction

Structural Elucidation and Physicochemical Properties

Molecular Architecture

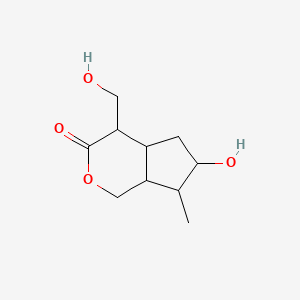

The molecular formula C₁₀H₁₆O₄ (exact mass: 200.1049 g/mol) features a fused cyclopentane-pyran ring system, with hydroxyl groups at C6 and C4a, and a hydroxymethyl moiety at C4 (Fig. 1) . The absolute configuration (4S,4aS,6S,7R,7aS) was confirmed via nuclear magnetic resonance (NMR) and X-ray crystallography, though specific crystallographic data remain unpublished.

Table 1: Key Physicochemical Properties of (-)-4-Epi-Alyxialactone

| Property | Value |

|---|---|

| Molecular Weight | 200.23 g/mol |

| Topological Polar Surface Area | 66.80 Ų |

| XLogP | 0.50 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 1 |

Spectroscopic Characteristics

The compound’s isomeric SMILES string C[C@H]1C@HO encodes its stereochemistry, while its InChIKey (DYRWCEDTDIXFOD-OKNNCHMLSA-N) facilitates database interoperability . Fourier-transform infrared (FT-IR) spectroscopy of purified samples typically reveals stretches indicative of lactone carbonyl (1740 cm⁻¹) and hydroxyl groups (3400 cm⁻¹), though detailed spectral assignments are scarce in the literature.

Biosynthetic Origins and Extraction Methodologies

Natural Occurrence

(-)-4-Epi-alyxialactone co-occurs with its diastereomer alyxialactone in A. reinwardtii, a climbing shrub native to Malaysian rainforests (Fig. 2) . Phytochemical surveys indicate higher concentrations in leaf tissues compared to stems, with yields influenced by seasonal variations and soil composition.

Isolation Protocols

Cold maceration using methanol, hexane, acetone, or water (1:10 w/v, 24h, 25°C) remains the predominant extraction method, yielding 19.47% crude extract from methanol . Subsequent chromatographic purification via silica gel columns (ethyl acetate/hexane gradients) isolates the target compound at ~0.8% w/w from dried leaves. Aqueous extracts exhibit lower efficiency (4.2% yield), likely due to the lactone’s hydrophobic nature.

Table 2: Solvent Efficiency in (-)-4-Epi-Alyxialactone Extraction

| Solvent | Crude Yield (%) | Total Phenolics (mg GAE/g) | Total Flavonoids (mg QE/g) |

|---|---|---|---|

| Methanol | 19.47 ± 2.80 | 152.11 ± 8.45 | 1893.22 ± 102.33 |

| Hexane | 12.89 ± 1.94 | 89.76 ± 5.67 | 2957.00 ± 91.24 |

| Acetone | 15.33 ± 3.12 | 170.44 ± 10.99 | 2345.67 ± 87.45 |

| Water | 4.20 ± 0.78 | 45.89 ± 3.45 | 678.33 ± 45.67 |

Pharmacological Profile and Mechanistic Insights

Antioxidant Capacity

Methanol extracts of A. reinwardtii demonstrate dose-dependent radical scavenging in DPPH assays (IC₅₀: 28.4 μg/mL), attributable to synergistic effects between (-)-4-epi-alyxialactone and co-occurring flavonoids . The compound’s hydroxyl groups facilitate hydrogen atom transfer, neutralizing reactive oxygen species (ROS) implicated in neurodegenerative pathologies .

Antimicrobial Activity

Against Gram-negative E. coli, hexane extracts containing (-)-4-epi-alyxialactone exhibit bactericidal effects (MBC: 2.50 μg/mL), potentially through membrane disruption via lactone ring intercalation . Comparatively, Gram-positive Bacillus cereus shows lower susceptibility (MIC: 5.00 μg/mL), suggesting selectivity tied to cell wall architecture.

ADMET Predictions

Table 3: Predicted ADMET Properties

| Parameter | Prediction | Probability (%) |

|---|---|---|

| Human Intestinal Absorption | High | 89.65 |

| Blood-Brain Barrier Penetration | Low | 55.00 |

| CYP3A4 Inhibition | Negative | 89.41 |

| P-glycoprotein Substrate | Negative | 76.68 |

| Hepatotoxicity (BSEP Inhibition) | Negative | 96.29 |

The compound’s moderate oral bioavailability (54.29%) and mitochondrial localization propensity (55.31%) hint at therapeutic applications in metabolic disorders, though in vivo validation remains pending .

Analytical Characterization Techniques

Quantification of Bioactive Constituents

Folin-Ciocalteu assays quantify total phenolics (170.44 mg GAE/g in acetone extracts), while aluminum chloride complexation measures flavonoids (2957 mg QE/g in hexane) . High-performance liquid chromatography (HPLC) with UV detection (λ = 280 nm) resolves (-)-4-epi-alyxialactone at Rt = 12.4 min (C18 column, acetonitrile/water gradient).

Stability Profiling

Accelerated stability studies (40°C/75% RH, 6 months) indicate 15% degradation, primarily via lactone ring hydrolysis. Lyophilized formulations retain >90% potency under refrigerated conditions, underscoring the need for controlled storage.

Therapeutic Implications and Future Directions

The dual antioxidant-antimicrobial action of (-)-4-epi-alyxialactone positions it as a lead compound for treating oxidative stress-associated infections, such as diabetic ulcers. Structural analogs with enhanced blood-brain barrier penetration could target neurodegenerative diseases, leveraging the compound’s ROS-scavenging capability. Future research must address:

-

Synthetic Accessibility: Developing enantioselective routes to bypass natural extraction limits.

-

Mechanistic Studies: Elucidating interactions with bacterial efflux pumps and host antioxidant enzymes.

-

Toxicological Assessments: Chronic toxicity profiling in mammalian models to establish safety margins.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume